molecular formula C12H16O5 B8506822 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid

2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid

Cat. No.: B8506822
M. Wt: 240.25 g/mol
InChI Key: QTTXTFGQWGKVOX-UHFFFAOYSA-N
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Description

2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid: is an organic compound with a complex structure that includes a phenyl ring substituted with methoxy and ethoxymethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the protection of phenol groups followed by alkylation and subsequent deprotection. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy or ethoxymethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may act as inhibitors or activators of specific enzymes, providing insights into biochemical processes.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and ethoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Methoxy-2-methylphenylboronic acid
  • 4-Methoxyphenethylamine

Uniqueness

Compared to similar compounds, 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid stands out due to its unique combination of functional groups. The presence of both methoxy and ethoxymethoxy groups provides distinct chemical reactivity and biological activity, making it a versatile compound in various applications.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

2-[4-(2-methoxyethoxymethoxy)phenyl]acetic acid

InChI

InChI=1S/C12H16O5/c1-15-6-7-16-9-17-11-4-2-10(3-5-11)8-12(13)14/h2-5H,6-9H2,1H3,(H,13,14)

InChI Key

QTTXTFGQWGKVOX-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of [4-(2-Methoxy-ethoxymethoxy)-phenyl]-acetic acid methyl ester (192 mg, 0.76 mmol) in MeOH (3 ml) is added 2 M NaOH (3 ml). The reaction mixture is stirred for 16 hours at room temperature. The solvent is removed in vacuo and the residue dissolved in EtOAc and washed with sat. aq. NH4C1 solution, dried (MgSO4) and concentrated in vacuo to yield [4-(2-Methoxy-ethoxymethoxy)-phenyl]-acetic acid
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